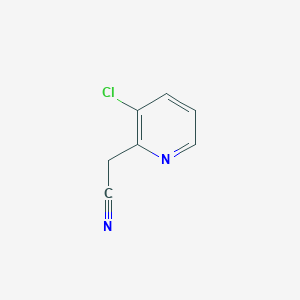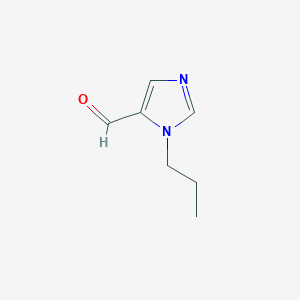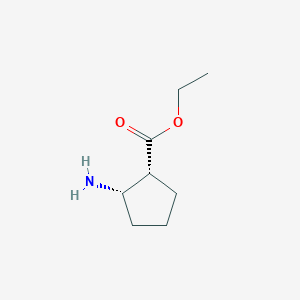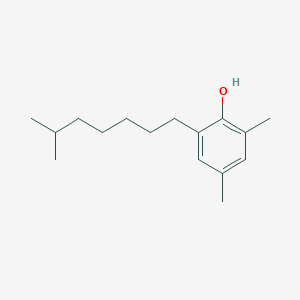
(R)-1-Boc-3-methanesulfonyloxypyrrolidine
Descripción general
Descripción
®-1-Boc-3-methanesulfonyloxypyrrolidine is a chiral compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methanesulfonyl group attached to the pyrrolidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-3-methanesulfonyloxypyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.
Protection: The nitrogen atom of the pyrrolidine ring is protected using a tert-butoxycarbonyl (Boc) group.
Sulfonylation: The hydroxyl group on the pyrrolidine ring is then converted to a methanesulfonyl group using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of ®-1-Boc-3-methanesulfonyloxypyrrolidine may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
®-1-Boc-3-methanesulfonyloxypyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be displaced by nucleophiles, leading to the formation of new compounds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrrolidines can be obtained.
Deprotected Amine: Removal of the Boc group yields the free amine, which can be further functionalized.
Aplicaciones Científicas De Investigación
®-1-Boc-3-methanesulfonyloxypyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-1-Boc-3-methanesulfonyloxypyrrolidine involves its reactivity towards nucleophiles and acids. The methanesulfonyl group acts as a good leaving group, facilitating substitution reactions. The Boc group provides protection to the amine functionality, which can be selectively removed under acidic conditions to expose the reactive amine.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-Boc-3-methanesulfonyloxypyrrolidine: The enantiomer of the compound with similar reactivity but different stereochemistry.
1-Boc-3-hydroxypyrrolidine: Lacks the methanesulfonyl group, leading to different reactivity patterns.
1-Boc-3-chloropyrrolidine: Contains a chloro group instead of a methanesulfonyl group, resulting in different substitution reactions.
Uniqueness
®-1-Boc-3-methanesulfonyloxypyrrolidine is unique due to its combination of a Boc protecting group and a methanesulfonyl group, which provides a balance of stability and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of chiral pharmaceuticals.
Propiedades
IUPAC Name |
tert-butyl (3R)-3-methylsulfonyloxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)15-9(12)11-6-5-8(7-11)16-17(4,13)14/h8H,5-7H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQRKOSMSFLBTJ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448936 | |
| Record name | (R)-1-Boc-3-methanesulfonyloxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127423-61-4 | |
| Record name | (R)-1-Boc-3-methanesulfonyloxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














